molecular formula C24H17ClN4O3 B14805299 N'-(2-chloro-5-nitrobenzylidene)-3,5-diphenyl-1H-pyrrole-2-carbohydrazide

N'-(2-chloro-5-nitrobenzylidene)-3,5-diphenyl-1H-pyrrole-2-carbohydrazide

Cat. No.: B14805299
M. Wt: 444.9 g/mol
InChI Key: LMKOLYXEVVZASU-CVKSISIWSA-N
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Description

N’-(2-chloro-5-nitrobenzylidene)-3,5-diphenyl-1H-pyrrole-2-carbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a carbohydrazide group, a nitrobenzylidene moiety, and two phenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloro-5-nitrobenzylidene)-3,5-diphenyl-1H-pyrrole-2-carbohydrazide typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with 3,5-diphenyl-1H-pyrrole-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloro-5-nitrobenzylidene)-3,5-diphenyl-1H-pyrrole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4), and various nucleophiles. The reactions are typically carried out under controlled temperature and pressure to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions include substituted derivatives of the original compound, such as amino or thiol-substituted pyrrole derivatives, which can have different chemical and biological properties .

Scientific Research Applications

N’-(2-chloro-5-nitrobenzylidene)-3,5-diphenyl-1H-pyrrole-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-chloro-5-nitrobenzylidene)-3,5-diphenyl-1H-pyrrole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-chloro-5-nitrobenzylidene)-3,5-diphenyl-1H-pyrrole-2-carbohydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyrrole ring and the carbohydrazide group makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C24H17ClN4O3

Molecular Weight

444.9 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3,5-diphenyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C24H17ClN4O3/c25-21-12-11-19(29(31)32)13-18(21)15-26-28-24(30)23-20(16-7-3-1-4-8-16)14-22(27-23)17-9-5-2-6-10-17/h1-15,27H,(H,28,30)/b26-15+

InChI Key

LMKOLYXEVVZASU-CVKSISIWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(N2)C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N2)C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4

Origin of Product

United States

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